2-chloro-1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one
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Overview
Description
2-chloro-1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one is a chemical compound that belongs to the class of carbazole derivatives Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one typically involves the chlorination of 1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Starting Material: 1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one
Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Reaction Conditions: Reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted carbazole derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-chloro-1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential in organic electronics and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-chloro-1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by forming a covalent bond with the active site or modulate receptor function by binding to the receptor’s ligand-binding domain.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A precursor in the synthesis of various carbazole derivatives.
2-chloro-1-(3-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)ethanone: A structurally similar compound with a methyl group at the 3-position.
Uniqueness
2-chloro-1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C15H16ClNO |
---|---|
Molecular Weight |
261.74 g/mol |
IUPAC Name |
2-chloro-1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one |
InChI |
InChI=1S/C15H16ClNO/c1-10(16)15(18)17-13-8-4-2-6-11(13)12-7-3-5-9-14(12)17/h2,4,6,8,10H,3,5,7,9H2,1H3 |
InChI Key |
SJXFVNHCKUNGQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1C2=C(CCCC2)C3=CC=CC=C31)Cl |
Origin of Product |
United States |
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